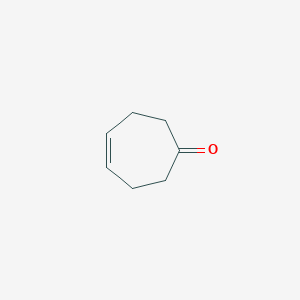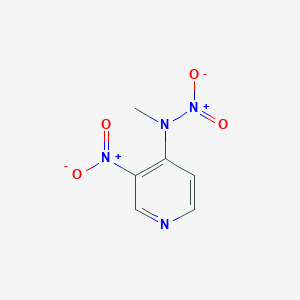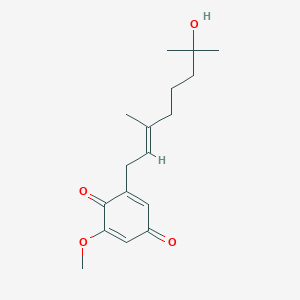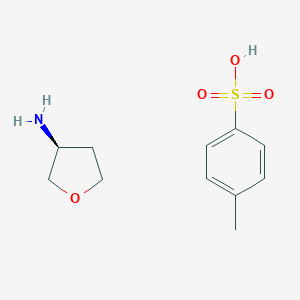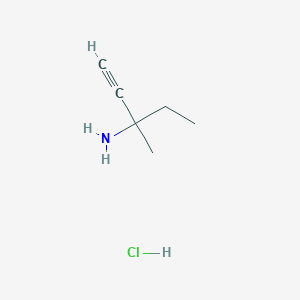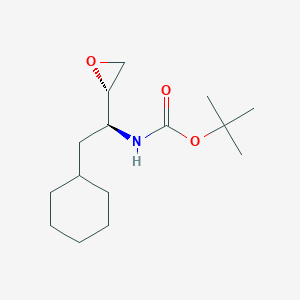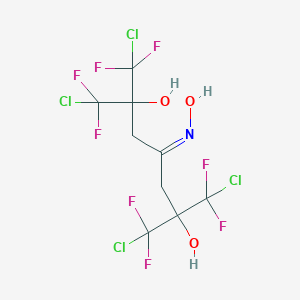
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime, commonly known as CDMFO, is a synthetic compound that has been used in scientific research for various purposes. This compound is a member of the oxime family, which is characterized by the presence of a functional group (-NOH) attached to a carbon atom. CDMFO has been found to have several applications in scientific research, including as a reagent for the synthesis of other compounds, as a tool for investigating the mechanism of action of certain enzymes, and as a potential therapeutic agent for the treatment of various diseases.
Mécanisme D'action
CDMFO has been found to inhibit the activity of a number of enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for normal brain function. Inhibition of these enzymes by CDMFO has been shown to increase the levels of acetylcholine in the brain, which can have a number of physiological effects.
Effets Biochimiques Et Physiologiques
CDMFO has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit cholinesterase enzymes, CDMFO has also been found to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. CDMFO has also been found to have anti-inflammatory properties, which may make it useful for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CDMFO in lab experiments is its ability to inhibit cholinesterase enzymes, which can be useful for investigating the role of these enzymes in various physiological processes. However, one of the limitations of using CDMFO is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving CDMFO. One potential area of research is the development of new compounds based on the structure of CDMFO. These compounds may have improved properties compared to CDMFO, such as increased potency or decreased toxicity. Another area of research is the investigation of the potential therapeutic applications of CDMFO and related compounds. These compounds may have applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by the loss of cholinergic neurons in the brain. Overall, CDMFO is a versatile compound that has a number of potential applications in scientific research and medicine.
Méthodes De Synthèse
CDMFO can be synthesized through a multi-step process involving the reaction of several different chemicals. The synthesis of CDMFO typically begins with the reaction of 2,6-dichloro-1,7-difluoroheptane with sodium hydroxide, which results in the formation of 2,6-dichloro-1,7-difluoroheptanone. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime derivative of the compound. The final step of the synthesis involves the reaction of the oxime derivative with thionyl chloride, which results in the formation of CDMFO.
Applications De Recherche Scientifique
CDMFO has been used in various scientific research applications, including as a reagent for the synthesis of other compounds. For example, CDMFO has been used as a starting material for the synthesis of a number of fluorinated compounds, which have potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
101913-80-8 |
|---|---|
Nom du produit |
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime |
Formule moléculaire |
C9H7Cl4F8NO3 |
Poids moléculaire |
470.9 g/mol |
Nom IUPAC |
1,7-dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-4-hydroxyiminoheptane-2,6-diol |
InChI |
InChI=1S/C9H7Cl4F8NO3/c10-6(14,15)4(23,7(11,16)17)1-3(22-25)2-5(24,8(12,18)19)9(13,20)21/h23-25H,1-2H2 |
Clé InChI |
RFBJFEPPFAZMQR-UHFFFAOYSA-N |
SMILES |
C(C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
SMILES canonique |
C(C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Autres numéros CAS |
101913-80-8 |
Synonymes |
2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluo ro-4-heptanon oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





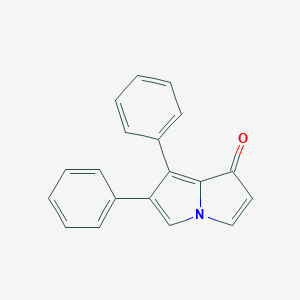
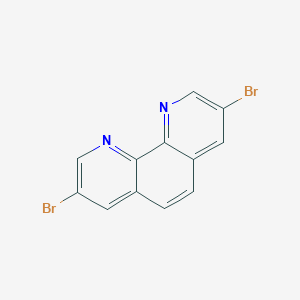
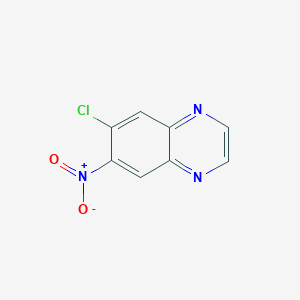
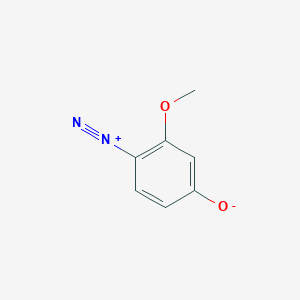
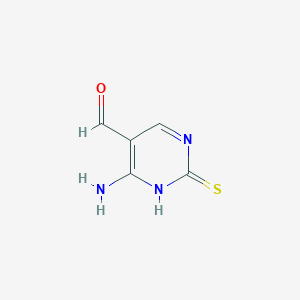
![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)
